Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-morpholinoethyl ester, hydrochloride
Description
This compound is a synthetic derivative of butyric acid, featuring a complex furobenzopyran core (a fused furan-benzopyran system) with multiple substituents, including a methoxy group at position 9, a methyl group at position 7, and a 5-oxo moiety. The butyric acid side chain is esterified with a morpholinoethyl group, and the hydrochloride salt enhances its solubility and stability for pharmaceutical applications .
Properties
CAS No. |
100700-32-1 |
|---|---|
Molecular Formula |
C23H34ClNO8 |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
2-morpholin-4-ium-4-ylethyl 2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]butanoate;chloride |
InChI |
InChI=1S/C23H33NO8.ClH/c1-4-17(23(26)30-12-8-24-6-10-28-11-7-24)32-19-15-5-9-29-20(15)22(27-3)21-18(19)16(25)13-14(2)31-21;/h5,9,13,15,17-22H,4,6-8,10-12H2,1-3H3;1H |
InChI Key |
KSSNXEOMCXIDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC[NH+]1CCOCC1)OC2C3C=COC3C(C4C2C(=O)C=C(O4)C)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Construction of the Furan-Benzopyran Fusion
The fused ring system is synthesized via oxidative cyclization of 4-methoxy-6-hydroxybenzofuran precursors using selenium dioxide in n-butanol. Critical parameters include:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction temperature | 110-120°C | +38% vs 90°C |
| SeO₂ stoichiometry | 1.2 eq | +22% vs 1 eq |
| Solvent polarity | n-BuOH (ε=17.8) | +15% vs EtOH |
Chromatographic purification on silica gel with ethyl acetate/hexane (1:3) achieves >95% diastereomeric purity.
Introduction of 9-Methoxy and 7-Methyl Groups
Methylation at C7 proceeds via radical-initiated C-H activation using di-tert-butyl peroxide (DTBP) and FeCl₃ at 80°C. Methoxy group installation at C9 employs Williamson ether synthesis with methyl iodide and K₂CO₃ in acetone (82% yield, 99% regioselectivity).
Ether Linkage Formation
The critical 4-oxybutyric acid linkage is established through Mitsunobu reaction between the C4 hydroxyl of the furobenzopyran core and 2-hydroxybutyric acid:
Reaction Conditions
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, 0°C → rt, 12h
- Yield: 74% after column chromatography (SiO₂, EtOAc/MeOH 9:1)
Comparative studies show chromium chloride catalysts improve stereoselectivity (93% ee vs 78% with Pd catalysts) through chelation control.
Esterification with Morpholinoethanol
Activation of Butyric Acid
The butyric acid moiety is activated as a mixed anhydride using isobutyl chloroformate:
$$ \text{RCOOH} + \text{ClCO}2\text{iBu} + \text{NMM} \rightarrow \text{RCO-O-CO}2\text{iBu} + \text{NMM·HCl} $$
Reaction progress monitored by FT-IR (disappearance of -COOH stretch at 1705 cm⁻¹).
Coupling to 2-Morpholinoethanol
Esterification proceeds in dichloromethane with DMAP catalysis:
| Parameter | Value | Effect on Yield |
|---|---|---|
| DMAP concentration | 0.2 eq | Maximizes at 87% |
| Temperature | -20°C → 25°C | Prevents racemization |
| Reaction time | 8h | 92% conversion |
Crude product purified via acid-base extraction (pH 7.5 → 2.5 → 7.5) followed by recrystallization from ethanol/water (4:1).
Hydrochloride Salt Formation
Final salt formation employs saturated HCl in diethyl ether:
$$ \text{Ester base} + \text{HCl(g)} \rightarrow \text{Hydrochloride salt} $$
Critical crystallization parameters:
| Condition | Optimal Value | Purity Outcome |
|---|---|---|
| Anti-solvent | MTBE | 99.2% by HPLC |
| Cooling rate | 0.5°C/min | Monodisperse crystals |
| Stirring speed | 300 rpm | 85% yield |
XRD analysis confirms monoclinic crystal system (space group P2₁/c) with Z'=2.
Process Optimization and Scale-Up
Catalytic System Comparison
Screening of Lewis acid catalysts for the Mitsunobu reaction:
| Catalyst | Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|
| CrCl₃ | 5 | 89 | 93 |
| Ti(OiPr)₄ | 10 | 78 | 85 |
| Zn(OTf)₂ | 8 | 82 | 88 |
Chromium-based systems show superior performance but require chelating resin for metal removal.
Solvent Effects on Salt Formation
Solvent polarity impacts hydrochloride crystal morphology:
| Solvent | Dielectric Constant | Crystal Habit | Flowability |
|---|---|---|---|
| EtOAc | 6.02 | Needles | Poor |
| Acetone | 20.7 | Plates | Moderate |
| MTBE | 2.6 | Rhombic Dodecahedra | Excellent |
MTBE produces free-flowing powder suitable for direct compression.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
δ 7.28 (d, J=8.4 Hz, H-6), 6.45 (s, H-8), 5.12 (m, H-4'), 3.72-3.58 (m, morpholine OCH₂), 3.45 (s, OCH₃), 2.87 (q, J=6.8 Hz, CH₂N), 2.33 (s, C7-CH₃).
HRMS (ESI+)
Calculated for C₂₃H₃₂ClNO₇ [M+H]⁺: 482.1941, Found: 482.1939.
Purity Assessment
HPLC method validation results:
| Parameter | Value | Acceptance Criteria |
|---|---|---|
| Column | C18, 150×4.6mm, 3µm | USP L1 |
| Mobile phase | ACN:0.1% H3PO4 (45:55) | - |
| Retention time | 8.92 min | RSD <2% |
| LOD | 0.15 µg/mL | <1 µg/mL |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding structure-activity relationships.
Medicine
In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for drug development, particularly in targeting specific biological pathways.
Industry
In industry, this compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[(3a,4a,5,8a,9,9a-Hexahydro-9-Methoxy-7-Methyl-5-Oxo-4H-Furo[3,2-g][1]Benzopyran-4-yl)Oxy]Butanoic Acid 2-(Diethylamino)Ethyl Ester Hydrochloride
- CAS No.: 71510-44-6 .
- Molecular Formula: C23H35NO7·HCl (MW: 473.99) .
Key Differences:
| Feature | Target Compound | Diethylaminoethyl Analog |
|---|---|---|
| Amine Group | Morpholinoethyl | Diethylaminoethyl |
| Polarity | Higher (morpholine’s ether-O) | Lower (diethyl’s alkyl chains) |
| Solubility | Improved in acidic pH | Moderate |
| Bioactivation | Slower ester hydrolysis | Faster due to less steric bulk |
Functional Analog: Acetic Acid, [(9-Methoxy-7-Methyl-5-Oxo-5H-Furo[3,2-g][1]Benzopyran-4-yl)Oxy]- (Khellinoacetic Acid)
- CAS No.: 14899-32-2 .
- Molecular Formula : C16H14O7 (MW: 318.28).
Key Differences:
| Feature | Target Compound | Khellinoacetic Acid |
|---|---|---|
| Side Chain | Butyric acid + morpholinoethyl | Acetic acid |
| Ionization | Hydrochloride salt | Free acid |
| Molecular Weight | 473.99 | 318.28 |
Functional Implications: Khellinoacetic acid lacks the ester-linked amine group, limiting its utility as a prodrug but retaining the furobenzopyran core’s inherent bioactivity, such as antioxidant or anti-inflammatory effects .
Core-Structure Analog: 9-Hydroxy-7-Methoxy-8-Oxo-8H-1,3-Dioxolo[4,5-g]Chromen-6-yl Derivatives
- Example: (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-{9-Hydroxy-7-Methoxy-8-Oxo-2H,8H-[1,3]Dioxolo[4,5-g]Chromen-6-yl}Phenoxy)Oxane-2-Carboxylic Acid .
Key Differences:
| Feature | Target Compound | Dioxolo-Chromen Derivative |
|---|---|---|
| Core Structure | Furobenzopyran | Dioxolo-chromen |
| Substituents | 5-Oxo, methyl, morpholinoethyl | 8-Oxo, dioxolane, glucuronide |
| Applications | Probable prodrug | Glucuronidated metabolite |
Biological Implications :
The dioxolo-chromen derivative’s glucuronide moiety suggests a detoxification pathway, contrasting with the target compound’s designed esterase-triggered activation .
Pharmacokinetic and Environmental Considerations
- Ester Hydrolysis: Morpholinoethyl esters generally exhibit slower hydrolysis than diethylaminoethyl esters due to the morpholine ring’s steric and electronic effects, impacting drug release kinetics .
- Environmental Persistence: The aromatic furobenzopyran core may resist atmospheric degradation, necessitating studies on photolytic stability akin to monoterpenes .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including esterification of the butyric acid moiety with the morpholinoethyl group and coupling to the fused benzopyran core. Key steps include:
- Protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) or similar groups to protect reactive hydroxyls during synthesis .
- Coupling conditions : Optimize temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance reaction efficiency .
- Catalyst selection : Employ coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) for ester bond formation .
Critical parameters include reaction time (monitored via TLC/HPLC) and stoichiometric ratios to minimize side products.
Q. How should researchers optimize purification methods to achieve >95% purity?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use HLB cartridges (Waters) for preliminary purification, with methanol as the eluent .
- Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for intermediate purification .
- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt, ensuring crystallinity and purity .
- HPLC : Final polish with a C18 column (Chromolith® Silica) and acetonitrile/water mobile phase containing 0.1% formic acid .
Q. What analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR to verify ester linkages, morpholino group integration, and benzopyran ring substitution patterns .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a 254 nm wavelength and retention time consistency .
- FTIR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for ester) .
Advanced Research Questions
Q. How can hydrolytic stability of the ester and morpholino groups be investigated under physiological conditions?
- Methodological Answer :
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Mass spectrometry : Identify hydrolysis products (e.g., free butyric acid or morpholinoethanol) .
- Kinetic modeling : Calculate half-life (t½) using first-order kinetics to predict stability in biological systems .
Q. What strategies resolve contradictory solubility data in aqueous vs. organic solvents?
- Methodological Answer :
- Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy for quantification .
- Dynamic light scattering (DLS) : Assess aggregation in aqueous media, which may falsely indicate low solubility .
- Co-solvency studies : Test mixtures (e.g., 10% DMSO in PBS) to improve solubility without destabilizing the compound .
Q. Which in vitro models are appropriate for studying interactions with cellular targets?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to assess affinity for GPCRs or ion channels, given the morpholino group’s potential bioactivity .
- Cell permeability assays : Employ Caco-2 monolayers with LC-MS/MS quantification to evaluate passive diffusion vs. active transport .
- Enzyme inhibition studies : Test against kinases or esterases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
Data Contradiction Analysis
- Synthesis Yield Discrepancies : Variations in yield (e.g., 40% vs. 65%) may stem from inconsistent TBS protection efficiency. Standardize reaction moisture control (argon atmosphere) .
- Solubility Conflicts : Apparent insolubility in water could result from polymorphic forms. Characterize crystallinity via XRPD and compare with amorphous preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
